

Publish Comparison Guide: FTIR Identification of 2,3-Dichloro-5-iodophenol

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Compound of Interest

Compound Name:	2,3-Dichloro-5-iodophenol
CAS No.:	1805483-32-2
Cat. No.:	B1410417

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Executive Summary

2,3-Dichloro-5-iodophenol is a specialized halogenated phenolic intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical precursors where precise regioselectivity is required. Its identification relies on distinguishing the specific "1,2,3,5" substitution pattern and the presence of two distinct halogen types (chlorine and iodine) on the aromatic ring.

This guide provides a technical comparison of the FTIR spectral fingerprint of **2,3-Dichloro-5-iodophenol** against its closest structural analogues: 2,3,5-Trichlorophenol (the direct chloro-analogue) and 2,3-Dichlorophenol (the des-iodo precursor). By focusing on the unique low-frequency carbon-halogen vibrations and the isolated hydrogen out-of-plane (OOP) bending modes, researchers can definitively validate the identity of this compound.

Theoretical Spectral Basis & Functional Group Analysis

The FTIR spectrum of **2,3-Dichloro-5-iodophenol** is governed by the interplay between the phenolic hydroxyl group, the tetrasubstituted aromatic ring, and the heavy atom effect of the

iodine substituent.

Key Vibrational Modes

Functional Group	Mode	Theoretical Frequency (cm ⁻¹)	Diagnostic Value
Phenolic O-H	Stretching	3550–3200 (Broad)	High. Indicates phenol class. Position shifts based on H-bonding (inter- vs intramolecular).
Aromatic C-H	Stretching	3100–3000	Medium. Confirms aromaticity. Weak intensity due to low H count (only 2 H atoms).
Aromatic Ring	Breathing (C=C)	1580, 1470	High. Characteristic "doublet" often seen in halogenated phenols.
C-O	Stretching	1260–1180	Medium. Strong band, but overlaps with other C-H in-plane bends.
Aryl C-Cl	Stretching	1090–1050 (In-plane) 800–600 (Out-of-plane)	Critical. Confirms presence of chlorine.
Aryl C-I	Stretching	600–450	Definitive. The heavy iodine atom shifts this band to the far-fingerprint/far-IR region, distinguishing it from chloro-analogues.

Comparative Spectral Analysis

The following table contrasts the predicted spectral features of the target compound against its primary "confounders"—molecules likely to be present in a synthesis mixture or misidentified due to structural similarity.

Table 1: Comparative Fingerprint Analysis

Spectral Region	Target: 2,3-Dichloro-5-iodophenol	Analogue A: 2,3,5-Trichlorophenol	Analogue B: 2,3-Dichlorophenol
Substitution Pattern	1,2,3,5-Tetrasubstituted (Isolated H at C4, C6)	1,2,3,5-Tetrasubstituted (Isolated H at C4, C6)	1,2,3-Trisubstituted (3 Adjacent H's at C4, C5, C6)
OOP Bending (C-H)	860–900 cm^{-1} (Single strong band for isolated H)	860–900 cm^{-1} (Single strong band)	770–735 cm^{-1} (Characteristic of 3 adjacent H's)
Halogen Fingerprint	Mixed Halogen Distinct bands at ~1080 (Cl) AND ~500-550 (I)	Chloro-Only Strong Cl bands; Absence of low-freq Iodine band. [1][2][3]	Chloro-Only Strong Cl bands; Absence of 5-position substituent bands.
Ring Breathing	Shifted lower due to Iodine mass effect.	Standard polychlorinated positions (~1585).	Standard polychlorinated positions.

“

Critical Insight: The primary differentiator between the Target and Analogue A (Trichlorophenol) is the C-I stretching vibration. In 2,3,5-Trichlorophenol, the C-Cl stretch at the 5-position appears higher (~600–800 cm^{-1} region). In the Target, the heavier Iodine atom at the 5-position shifts this specific band significantly lower (to ~500 cm^{-1}), often requiring a CsI beamsplitter or careful far-IR inspection to resolve clearly.

Experimental Protocol for Identification

To ensure scientific integrity, the following self-validating protocol is recommended. This workflow accounts for the potential volatility of halogenated phenols and the need for high-resolution in the fingerprint region.

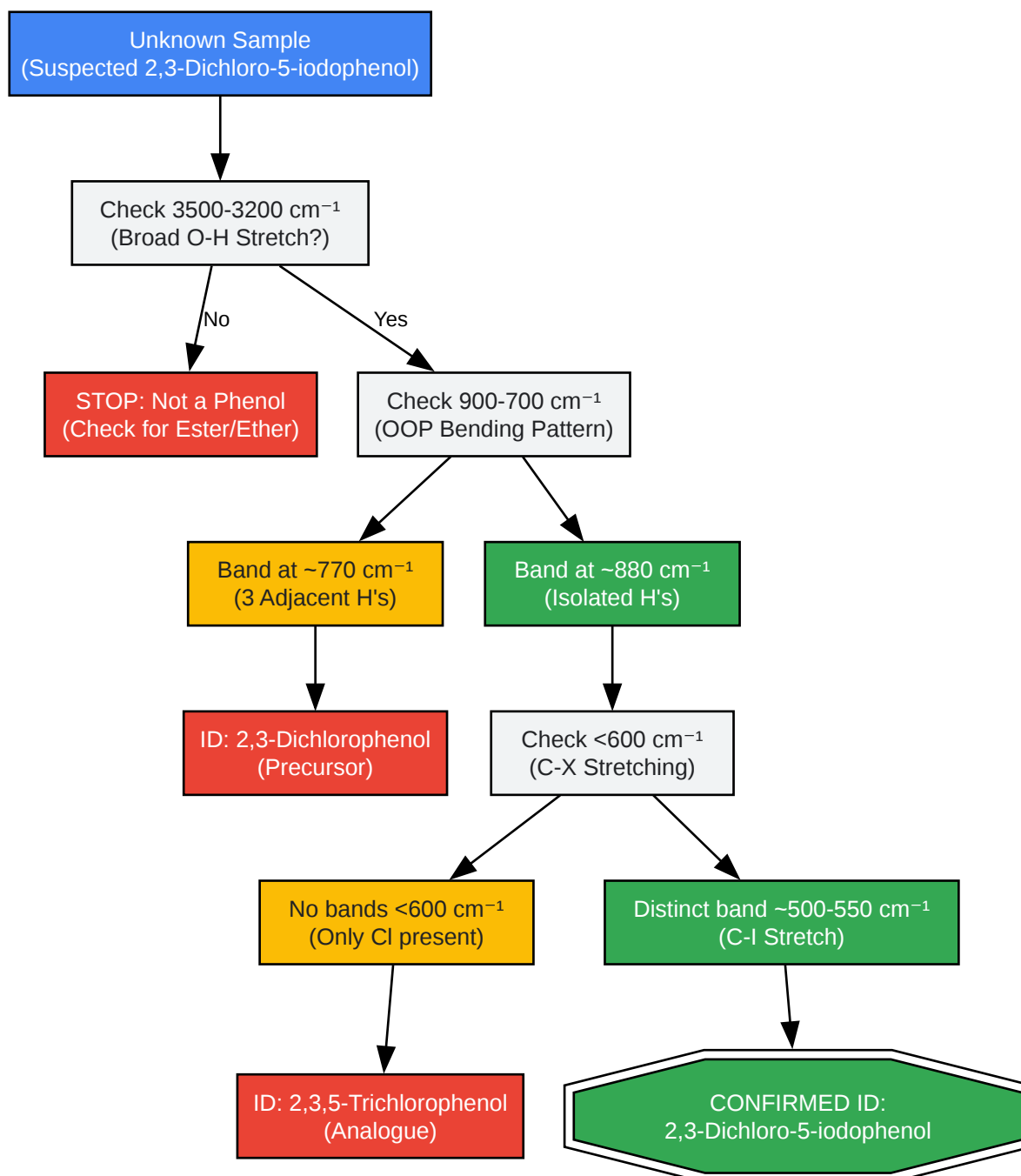
Method A: Solid-State Analysis (Preferred)

Rationale: Solid-state analysis (KBr or ATR) preserves the crystal lattice hydrogen bonding network, providing a sharp, reproducible fingerprint.

- Sample Preparation:
 - Technique: Attenuated Total Reflectance (ATR) is preferred for speed. Use a Diamond or ZnSe crystal.
 - Alternative: KBr Pellet (1-2 mg sample in 100 mg dry KBr). Note: Ensure KBr is dry to prevent water interference in the OH region.
- Instrument Parameters:
 - Range: 4000–400 cm^{-1} (Standard) or 4000–200 cm^{-1} (Far-IR if available).
 - Resolution: 4 cm^{-1} .
 - Scans: 32 scans (minimum) to reduce noise in the low-frequency region.
- Validation Steps:
 - Step 1: Verify the O-H stretch (3500–3200 cm^{-1}). If absent, the phenol may be protected (ether/ester).
 - Step 2: Check the Fingerprint Region (900–700 cm^{-1}). Look for the absence of the "3-adjacent hydrogen" pattern (770 cm^{-1}) to rule out 2,3-dichlorophenol. Look for the presence of the isolated H band (~880 cm^{-1}).
 - Step 3: Inspect the Far-Fingerprint (<600 cm^{-1}). A distinct band in the 500–550 cm^{-1} range confirms the C-I bond.

Identification Workflow Diagram

The following diagram illustrates the logical decision tree for confirming the identity of **2,3-Dichloro-5-iodophenol** using FTIR data.



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Caption: Logical decision tree for distinguishing **2,3-Dichloro-5-iodophenol** from its chlorinated analogues using FTIR spectral features.

References

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